molecular formula C14H8ClFN4O3 B601759 Afatinib Impurity 2 CAS No. 1449430-45-8

Afatinib Impurity 2

Número de catálogo: B601759
Número CAS: 1449430-45-8
Peso molecular: 334.7
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Afatinib Impurity 2 is a byproduct formed during the synthesis of Afatinib, a second-generation tyrosine kinase inhibitor used primarily in the treatment of non-small cell lung cancer. Afatinib targets and irreversibly binds to the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), inhibiting their kinase activity and thereby blocking the signaling pathways that promote cancer cell proliferation .

Aplicaciones Científicas De Investigación

Afatinib Impurity 2 has several scientific research applications, including:

Mecanismo De Acción

While specific information on the mechanism of action of Afatinib Impurity 2 is not available, Afatinib, the parent compound, is known to irreversibly inhibit the tyrosine kinase activity of members of the epidermal growth factor receptor family (ErbB) including EGFR, HER2, and ErbB4 .

Safety and Hazards

Afatinib Impurity 2 is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Direcciones Futuras

Afatinib and its impurities are currently used for the treatment of patients with distinct types of metastatic (EGFR mutation positive) non-small cell lung carcinoma (NSCLC) . Future research may focus on the development of new synthesis methods, the discovery of new impurities, and the exploration of other potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Afatinib Impurity 2 involves multiple steps, including cyclization, nitration, substitution, reduction, condensation, and salification. The starting material, 4-fluoro-2-aminobenzoic acid, undergoes these reactions to form Afatinib, with Impurity 2 being one of the byproducts . The reaction conditions are carefully controlled to optimize yield and minimize impurities. For example, the reduction step may involve the use of hydrogen gas and a palladium catalyst, while the condensation step might use a dehydrating agent like thionyl chloride .

Industrial Production Methods

In industrial settings, the synthesis of Afatinib and its impurities, including Impurity 2, is scaled up using robust and efficient processes. These processes are designed to be reproducible and to maintain high purity levels. The industrial production of Afatinib involves a three-stage manufacturing process that includes nitro-reduction, amidation, and salification . This process is optimized to control not only the process-related impurities but also the degradation impurities .

Análisis De Reacciones Químicas

Types of Reactions

Afatinib Impurity 2 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Chlorine gas, nitric acid.

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which are structurally related to Afatinib .

Comparación Con Compuestos Similares

Afatinib Impurity 2 can be compared with other impurities formed during the synthesis of tyrosine kinase inhibitors. Similar compounds include:

This compound is unique due to its specific formation pathway and its structural similarity to Afatinib, which makes it an important compound for studying the purity and stability of the drug .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for Afatinib Impurity 2 involves the reaction of 4-chloro-6-methoxy-7-[3-(morpholin-4-yl)propoxy]quinazoline with 4-bromo-2-fluoroaniline in the presence of a base.", "Starting Materials": [ "4-chloro-6-methoxy-7-[3-(morpholin-4-yl)propoxy]quinazoline", "4-bromo-2-fluoroaniline", "Base (e.g. potassium carbonate)" ], "Reaction": [ "To a solution of 4-chloro-6-methoxy-7-[3-(morpholin-4-yl)propoxy]quinazoline in a suitable solvent (e.g. DMF), add the base and stir at room temperature for a few minutes.", "Add 4-bromo-2-fluoroaniline to the reaction mixture and stir at elevated temperature (e.g. 80-100°C) for several hours.", "Cool the reaction mixture and isolate the product by filtration or chromatography.", "Purify the product by recrystallization or other suitable method." ] }

Número CAS

1449430-45-8

Fórmula molecular

C14H8ClFN4O3

Peso molecular

334.7

Apariencia

Solid Powder

Pureza

> 95%

Cantidad

Milligrams-Grams

Sinónimos

7-​Quinazolinol, 4-​[(3-​chloro-​4-​fluorophenyl)​amino]​-​6-​nitro-

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.